molecular formula C8H12N2O2 B2394045 N-(isoxazol-4-yl)pivalamide CAS No. 1339081-24-1

N-(isoxazol-4-yl)pivalamide

Cat. No. B2394045
CAS RN: 1339081-24-1
M. Wt: 168.196
InChI Key: LAUKJUROMJCXLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(isoxazol-4-yl)pivalamide” is a chemical compound with the molecular formula C8H12N2O2. It has a molecular weight of 168.19 g/mol . This compound is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthesis of isoxazoles, the class of compounds to which “this compound” belongs, has been a subject of research for many years . The main methods of isoxazole synthesis include the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . The selectivity of transformations is a key issue in the classical methods of isoxazole synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C8H12N2O2/c1-8(2,3)7(11)10-6-4-9-12-5-6/h4-5H,1-3H3,(H,10,11) . The Canonical SMILES representation is CC(C)(C)C(=O)NC1=CON=C1 .


Chemical Reactions Analysis

The chemical reactions involving isoxazoles are diverse and numerous. The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 168.19 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 2 . The Exact Mass is 168.089877630 g/mol, and the Monoisotopic Mass is also 168.089877630 g/mol . The Topological Polar Surface Area is 55.1 Ų .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Isoxazole derivatives, including those structurally similar to N-(isoxazol-4-yl)pivalamide, have been explored for their therapeutic potential across various medical conditions. These compounds exhibit a wide range of biological activities, making them valuable in drug discovery and development processes. For instance, isoxazole rings found in natural products and drugs show antipsychotic, anticonvulsant, and anti-inflammatory activities (Barmade et al., 2016). Furthermore, pyrrole-imidazole polyamides, sharing a similar heterocyclic motif with isoxazole compounds, have been demonstrated to specifically target DNA sequences, offering a platform for designing gene expression regulators and potential therapeutic agents (Sasaki et al., 2016).

Polymer Science and Material Chemistry

Research on polymers incorporating isoxazole derivatives or related functionalities highlights the significance of these compounds in creating materials with specific properties. A novel polymer of intrinsic microporosity incorporating thioamide functionality, derived through modification processes similar to those that could involve this compound, demonstrates the impact of chemical modifications on gas transport properties and solubility, relevant for filtration and separation technologies (Mason et al., 2011).

Molecular and Cellular Biology

The ability of isoxazole derivatives to modulate biological pathways and interact with DNA provides a foundation for their use in molecular and cellular biology research. Pyrrole-imidazole polyamides, structurally related to isoxazole compounds, have been employed for sequence-specific recognition in the DNA minor groove, offering tools for gene regulation, epigenetic studies, and potentially for the development of new therapeutic strategies targeting specific genetic sequences or epigenetic modifications (Morinaga et al., 2011).

Future Directions

Isoxazoles, including “N-(isoxazol-4-yl)pivalamide”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research directions may include the development of new synthesis methods, the exploration of new biological activities, and the design of new drugs based on isoxazole derivatives .

properties

IUPAC Name

2,2-dimethyl-N-(1,2-oxazol-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-8(2,3)7(11)10-6-4-9-12-5-6/h4-5H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUKJUROMJCXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CON=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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